

Heptyl 4-Aminobenzoate: A Versatile Precursor in Modern Organic Synthesis

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Compound of Interest

Compound Name: Heptyl 4-aminobenzoate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Heptyl 4-aminobenzoate, a member of the para-aminobenzoic acid (PABA) ester family, is a valuable and versatile building block in organic synthesis. Its unique structure, featuring a reactive primary aromatic amine, a cleavable ester linkage, and a lipophilic heptyl chain, makes it a precursor of significant interest in the development of novel pharmaceuticals, functional dyes, and advanced materials. This technical guide provides a comprehensive overview of the synthesis of **Heptyl 4-aminobenzoate** and its application as a precursor in key organic transformations, with a focus on experimental protocols and the biological significance of its derivatives.

Physicochemical Properties

Heptyl 4-aminobenzoate is a solid at room temperature with the molecular formula $C_{14}H_{21}NO_2$ and a molecular weight of 235.32 g/mol. [1] Its lipophilicity, as indicated by an XLogP3 value of 4.5, influences the solubility and biological activity of its derivatives. [1]

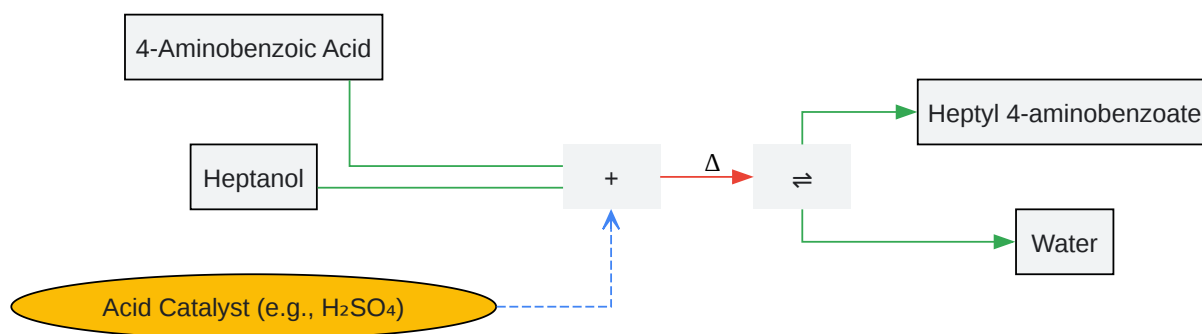
Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₁ NO ₂	[1]
Molecular Weight	235.32 g/mol	[1]
IUPAC Name	heptyl 4-aminobenzoate	[1]
CAS Number	14309-40-1	[1]
XLogP3	4.5	[1]
Kovats Retention Index (Standard non-polar)	2046, 2054	[1]

Synthesis of Heptyl 4-Aminobenzoate

The synthesis of **Heptyl 4-aminobenzoate** can be efficiently achieved through several established methods in organic chemistry, primarily Fischer esterification and transesterification.

Fischer Esterification of 4-Aminobenzoic Acid

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2]



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Figure 1: Fischer Esterification of 4-Aminobenzoic Acid.

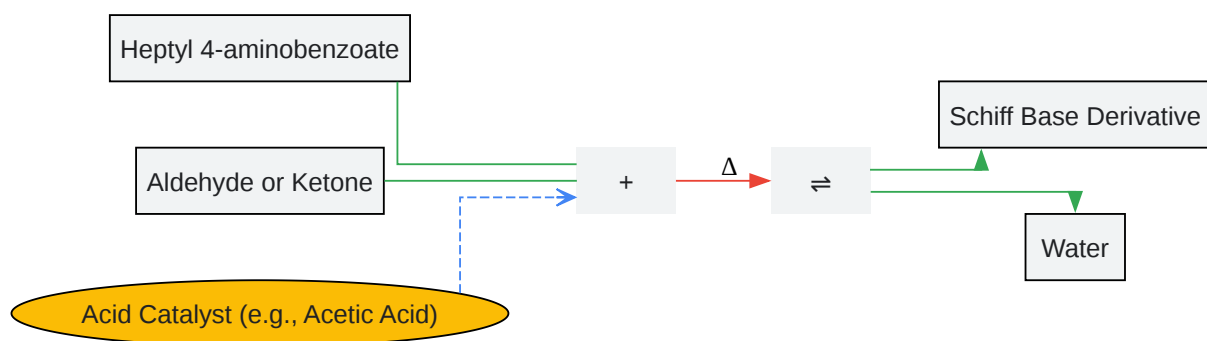
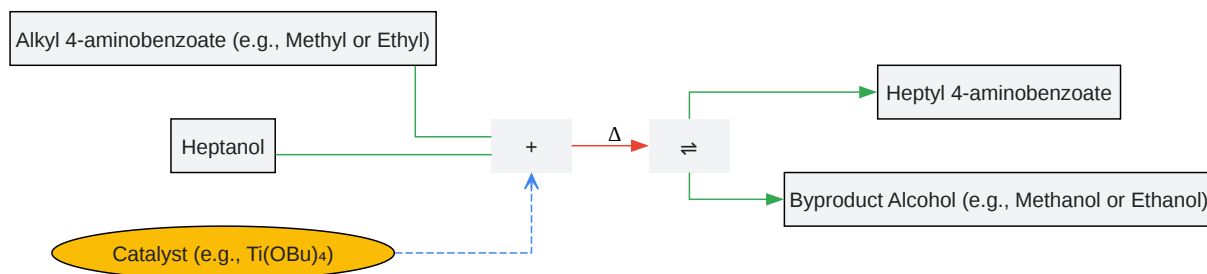
Experimental Protocol (Adapted from the synthesis of Benzocaine):^[3]

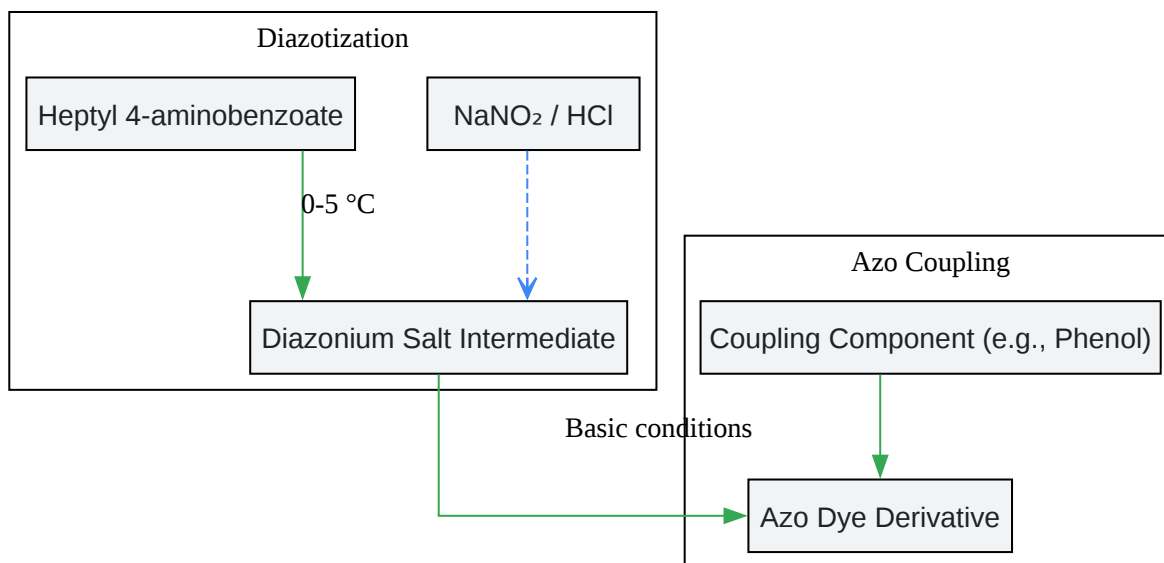
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzoic acid (1 equivalent) in an excess of 1-heptanol (e.g., 10 equivalents, serving as both reactant and solvent).
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, dilute the mixture with an inert organic solvent like diethyl ether. Neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
- **Extraction and Purification:** Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

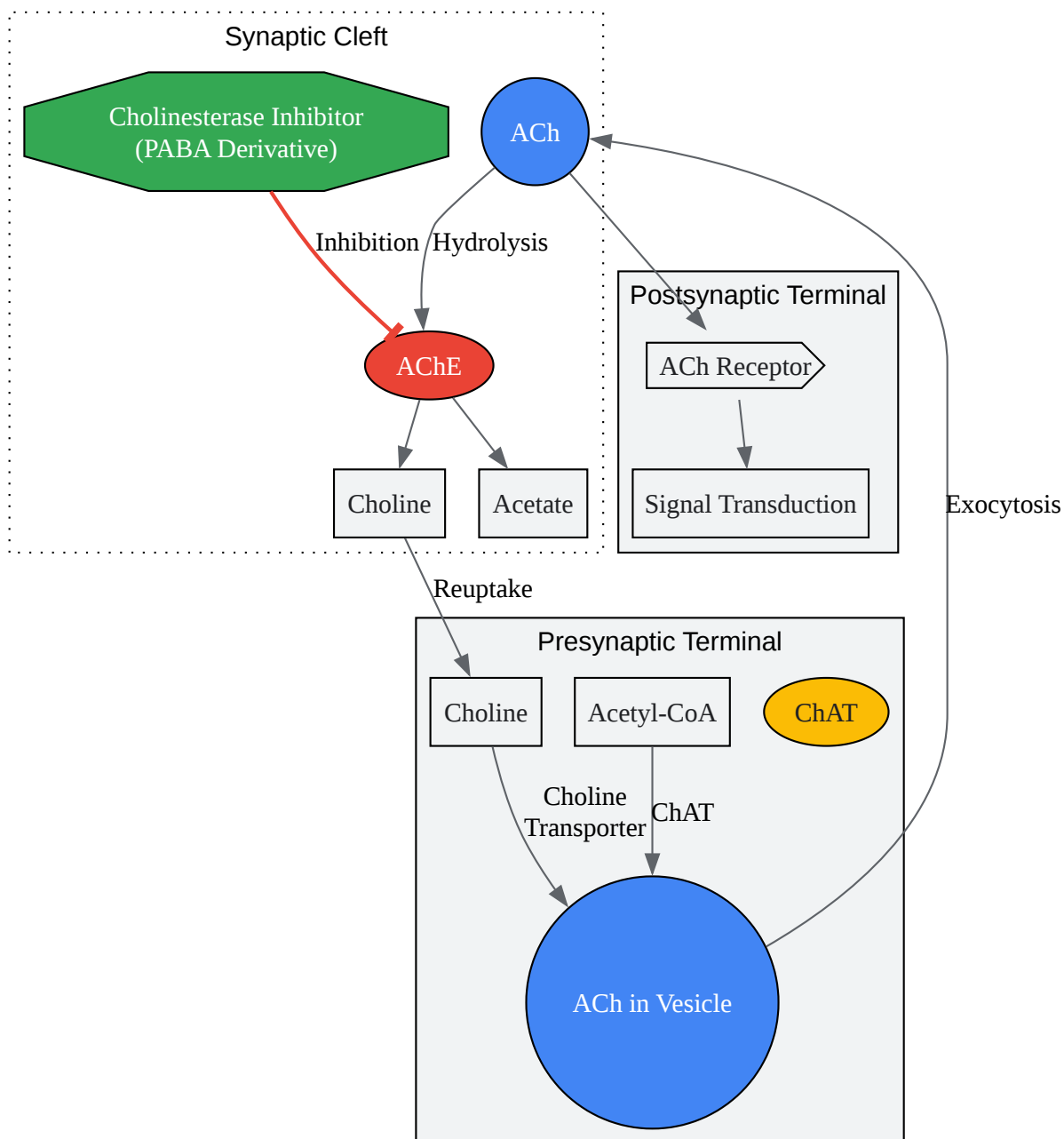
Reactant/Product	Molar Ratio	Key Parameters	Typical Yield
4-Aminobenzoic Acid	1	Reflux temperature	60-80% (estimated)
1-Heptanol	10	Reaction time: 4-6 h	
Sulfuric Acid	0.1-0.2		

Transesterification

Transesterification offers an alternative route, particularly if a different alkyl 4-aminobenzoate (e.g., methyl or ethyl ester) is more readily available. This equilibrium reaction is driven to completion by using an excess of the desired alcohol and/or removing the lower-boiling alcohol byproduct.^[4]







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References

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